molecular formula C14H10ClF2NO3S B2383059 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide CAS No. 895467-11-5

2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide

Cat. No. B2383059
M. Wt: 345.74
InChI Key: BJPWZXCLQSNVHA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide is a chemical compound with the molecular formula C14H10ClF2NO3S . It is a synthetic compound and its detailed description and properties can be found in various chemical databases .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)amino]-N-(2,4-difluorophenyl)acetamide derivatives has been synthesized and confirmed by physicochemical (Rf, melting point) and spectral means (IR, 1HNMR, 13CNMR) .


Molecular Structure Analysis

The molecular structure of 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide can be analyzed using various computational chemistry applications . These applications can provide insights into the molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involving 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide can be complex and varied. The electron donating (CH3) group and electron withdrawing (NO2) group on a phenyl ring highly favored the inhibitory activity against these enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide can be found in various chemical databases . These databases provide information such as structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .

Scientific Research Applications

Synthesis and Characterization

  • A study involved the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, including compounds related to 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide. These compounds were analyzed for their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies, providing insights into their cytotoxic behavior (Nafeesa, K., et al., 2017).

Pharmacological Evaluation

  • Research on novel sulfonamide derivatives, including structures related to the compound of interest, demonstrated cytotoxic activity against breast and colon cancer cell lines. This highlights the potential therapeutic applications of these compounds in cancer treatment (Ghorab, M., et al., 2015).

Chemical Synthesis Techniques

  • Studies on the solid-phase synthesis of beta-sultams introduce methods potentially applicable to derivatives of 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide. These methods could aid in the development of combinatorial libraries for identifying new antibacterial agents (Gordeev, M., et al., 1997).

Antimicrobial Activity

  • The synthesis and antibacterial activity evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were investigated. This research suggests the antimicrobial potential of compounds structurally related to 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide (Iqbal, K., et al., 2017).

Environmental Applications

  • Investigation into the identification of novel polyfluorinated ether sulfonates as alternatives to traditional environmental pollutants showcases the relevance of studying compounds like 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide in the context of environmental chemistry and pollution reduction (Ruan, T., et al., 2015).

Future Directions

The future directions for the research on 2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide could involve the design of new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality . This could provide an opportunity for chemists to design new derivatives that could potentially have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO3S/c15-9-1-4-11(5-2-9)22(20,21)8-14(19)18-13-6-3-10(16)7-12(13)17/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPWZXCLQSNVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)acetamide

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